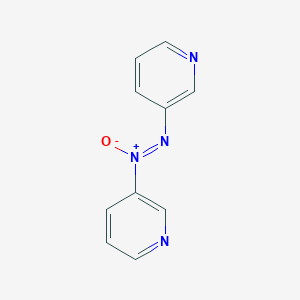

Dipyridin-3-yldiazene oxide

Description

Significance of Azoxy Compounds in Modern Organic Synthesis and Materials Science

Azoxy compounds are a class of organic molecules characterized by the functional group R−N=N⁺(−O⁻)−R, which is the N-oxide of an azo compound. wikipedia.org This functional group is an important structural motif that has found numerous applications in fields ranging from pharmaceuticals to functional materials. researchgate.netnih.gov Azoxy compounds are valued for their large conjugate systems, thermal stability, and unique optical properties. researchgate.net

In organic synthesis, azoxy compounds serve as versatile intermediates. lookchem.com For instance, they can be formed through the reductive dimerization of nitroso compounds or the oxidation of azobenzenes. wikipedia.orgorganic-chemistry.org Their synthesis, particularly of unsymmetrical variants, remains a developing area of research. researchgate.netnih.gov The azoxy group can act as a 1,3-dipole, enabling it to participate in cycloaddition reactions. wikipedia.org Furthermore, azoxy compounds can function as radical initiators for polymerization reactions and are key intermediates in the production of azo dyes. lookchem.com

In materials science, aromatic azoxy compounds are utilized in the development of a wide array of materials, including liquid crystals, organic dyes, food additives, and polymerization inhibitors, owing to their structural stability and desirable physical properties. researchgate.net Their ability to undergo cis-trans isomerization upon exposure to light also makes them candidates for molecular switches. researchgate.net

Strategic Importance of Pyridine (B92270) Derivatives in Supramolecular and Coordination Chemistry

Pyridine, an aromatic heterocycle, and its derivatives are fundamental building blocks in both supramolecular and coordination chemistry. rsc.orgcmu.eduqucosa.de The nitrogen atom within the pyridine ring possesses a lone pair of electrons, allowing it to act as a Lewis base and coordinate to metal ions. wikipedia.orgjscimedcentral.com This property has led to the development of a vast number of transition metal pyridine complexes with diverse applications in catalysis, materials science, and biological systems. wikipedia.orgacs.org The geometry and electronic properties of these complexes can be finely tuned by modifying the pyridine ligand. rsc.org

In supramolecular chemistry, pyridine derivatives are employed to construct complex, self-assembled architectures. qucosa.de These molecules can form non-covalent interactions such as hydrogen bonds, metal coordination, and π-π stacking to create well-defined structures like metallosupramolecular grids, polymers, and metal-organic frameworks (MOFs). cmu.eduacs.orgmdpi.com The directionality of the nitrogen lone pair and the rigidity of the aromatic ring make pyridine a reliable component for designing molecules that self-organize into functional superstructures. rsc.orgmdpi.com For example, derivatives such as pyridine-2,6-dicarboxamides are explored for their ability to form intricate hydrogen-bonded networks. mdpi.com

Overview of the Dipyridin-3-yldiazene Oxide Structural Motif and its Unique Features

This compound, with the chemical formula C₁₀H₈N₄O, merges the functionalities of both pyridine and azoxy compounds into a single molecular framework. chemicalbook.com The molecule features two pyridin-3-yl groups attached to a central azoxy linker. This structure is inherently asymmetric and polar due to the N-oxide group.

The unique features of this motif arise from the interplay between its components. The two pyridine rings provide potential coordination sites for metal ions via their nitrogen atoms, a characteristic feature of pyridine chemistry. wikipedia.org Simultaneously, the central azoxy group introduces specific electronic properties, a dipole moment, and the potential for photoisomerization, which are hallmarks of azoxy compounds. wikipedia.orgresearchgate.net The linkage at the 3-position of the pyridine rings defines a specific bent geometry, which can influence how the molecule packs in the solid state or assembles in solution. This combination of coordination sites, a dipolar linker, and a defined shape makes this compound a compelling candidate for the design of novel coordination polymers, supramolecular assemblies, and functional materials.

Below is a table summarizing the key identifiers and properties of this compound.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 66635-96-9 chemicalbook.comlookchem.com |

| Molecular Formula | C₁₀H₈N₄O chemicalbook.com |

| Molecular Weight | 200.2 g/mol |

| SMILES | [O-]/N+/C1=CN=CC=C1 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8N4O |

|---|---|

Molecular Weight |

200.2g/mol |

IUPAC Name |

oxido-pyridin-3-yl-pyridin-3-yliminoazanium |

InChI |

InChI=1S/C10H8N4O/c15-14(10-4-2-6-12-8-10)13-9-3-1-5-11-7-9/h1-8H |

InChI Key |

HDLIALJXWCPPOK-UHFFFAOYSA-N |

SMILES |

C1=CC(=CN=C1)N=[N+](C2=CN=CC=C2)[O-] |

Canonical SMILES |

C1=CC(=CN=C1)N=[N+](C2=CN=CC=C2)[O-] |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of Dipyridin 3 Yldiazene Oxide

Vibrational Spectroscopy for Dipyridin-3-yldiazene Oxide (e.g., FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is fundamental for identifying the functional groups and probing the bonding environment within a molecule. For this compound, these methods provide definitive evidence for its key structural motifs: the pyridine (B92270) rings, the central diazene (B1210634) oxide bridge, and the N-oxide group.

In an FT-IR spectrum of this compound, characteristic absorption bands are expected. The aromatic C-H stretching vibrations of the pyridine rings typically appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic rings are expected in the 1400–1600 cm⁻¹ region. A crucial band for this molecule is the N-O stretching vibration from the pyridine N-oxide moiety. This band is known to be very sensitive to its chemical environment, particularly hydrogen bonding. d-nb.info For pyridine N-oxides, this stretching frequency, ν(N-O), generally occurs in the 1200–1300 cm⁻¹ range. nih.govacs.org The stretching vibration of the N=N bond in the azoxy group is also a key feature, though its intensity can be weak in IR spectroscopy.

Raman spectroscopy offers complementary information. The N=N stretching vibration, often weak in the IR spectrum, tends to produce a more intense signal in the Raman spectrum, typically found in the 1400-1500 cm⁻¹ range. The symmetric vibrations of the pyridine rings are also often more prominent in Raman spectra.

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Pyridine Ring | C-H stretch | > 3000 | FT-IR, Raman |

| Pyridine Ring | C=C, C=N stretch | 1400 - 1600 | FT-IR, Raman |

| Pyridine N-Oxide | N-O stretch | 1200 - 1300 | FT-IR |

| Diazene Oxide | N=N stretch | 1400 - 1500 | Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound (e.g., ¹H, ¹³C, ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed molecular structure of organic compounds in solution.

¹H and ¹³C NMR: The ¹H NMR spectrum of this compound would display a set of signals in the aromatic region (typically δ 7.0–9.0 ppm) corresponding to the protons on the two pyridine rings. rsc.org The presence of the electron-withdrawing N-oxide group is expected to cause a downfield shift (to a higher ppm value) for the protons on the associated pyridine ring, particularly those at the ortho (C2, C6) positions, compared to the protons on the unsubstituted pyridine ring. researchgate.net Similarly, in the ¹³C NMR spectrum, the carbon atoms of the N-oxidized pyridine ring would be deshielded and appear at a higher chemical shift compared to those of a standard pyridine ring. acs.orgcapes.gov.br The carbon attached to the N-oxide (C3) would also show a characteristic shift.

Table 2: Illustrative ¹H and ¹³C NMR Chemical Shift Data for Pyridine and Pyridine N-oxide

| Compound | Atom | Chemical Shift (δ, ppm) |

| Pyridine | H-2, H-6 | ~8.6 |

| H-3, H-5 | ~7.3 | |

| H-4 | ~7.7 | |

| C-2, C-6 | ~150 | |

| C-3, C-5 | ~124 | |

| C-4 | ~136 | |

| Pyridine N-oxide | H-2, H-6 | ~8.2 |

| H-3, H-5 | ~7.3 | |

| H-4 | ~7.4 | |

| C-2, C-6 | ~140 | |

| C-3, C-5 | ~126 | |

| C-4 | ~125 | |

| Note: Data is approximate and serves for comparison. Actual shifts for this compound will be influenced by the azoxy linker and substitution pattern. |

¹⁵N NMR: Given the presence of four distinct nitrogen atoms, ¹⁵N NMR spectroscopy is particularly insightful. researchgate.net One would expect to observe separate signals for the nitrogen of the N-oxide group, the two nitrogens of the azoxy bridge, and the nitrogen of the second pyridine ring. The chemical shift of the N-oxide nitrogen is characteristically shielded compared to unoxidized pyridine nitrogens. researchgate.net The azoxy nitrogens would also have distinct shifts. Studies on substituted pyridine N-oxides show that the ¹⁵N resonance of the pyridine nitrogen can be shielded by 27–40 ppm upon N-oxidation. researchgate.net This technique provides direct information about the electronic environment of each nitrogen atom, confirming the presence and nature of the N-oxide and azoxy functionalities.

Electronic Absorption (UV-Vis) and Emission Spectroscopy of this compound

Electronic spectroscopy, including UV-Visible absorption and emission (fluorescence) spectroscopy, provides information about the electronic transitions within the molecule.

UV-Vis Absorption: The UV-Vis spectrum of this compound is expected to be dominated by transitions associated with its conjugated π-electron system. Like azobenzene, it should exhibit a strong absorption band in the UV region (around 320-350 nm) corresponding to the π→π* transition of the extended aromatic system. researchgate.netberkeley.edu A weaker, longer-wavelength absorption band corresponding to the n→π* transition, involving the non-bonding electrons on the nitrogen atoms, may also be observed, typically in the 400-450 nm range. berkeley.edu The presence of the N-oxide group can modulate the energies of these transitions compared to the parent dipyridyldiazene. researchgate.net The solvent environment can also influence the position and intensity of these bands.

Emission Spectroscopy: Many aromatic azo compounds and pyridine derivatives are known to be fluorescent. Upon excitation at a wavelength corresponding to an absorption band, this compound may exhibit fluorescence, emitting light at a longer wavelength than it absorbs. cdnsciencepub.com An emission spectrum would reveal the wavelength of maximum emission and the quantum yield, providing insights into the nature of the excited state and its decay pathways. Such properties are highly dependent on molecular rigidity and environment. The study of related metal-organic frameworks and complexes containing diazene ligands often includes fluorescence research. acs.org

X-ray Diffraction Studies of this compound and Its Complexes

X-ray diffraction (XRD) is the most powerful technique for determining the three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction for Molecular Geometry and Isomerism

Growing a suitable single crystal of this compound would allow for its definitive structural elucidation by single-crystal X-ray diffraction. researchgate.net This technique provides precise atomic coordinates, which can be used to determine key structural parameters. nih.gov

Table 3: Structural Parameters Obtainable from Single-Crystal XRD

| Parameter | Description | Significance |

| Bond Lengths | Distance between two bonded atoms (e.g., N=N, N-O, C-N) | Indicates bond order and strength. |

| Bond Angles | Angle between three connected atoms (e.g., C-N=N) | Defines the local geometry around an atom. |

| Torsion Angles | Dihedral angle between four atoms (e.g., C-N=N-C) | Describes the conformation around a bond, confirming cis/trans isomerism. |

| Unit Cell Parameters | Dimensions and angles of the basic repeating unit of the crystal | Defines the crystal system and packing. |

This analysis would unambiguously confirm the connectivity of the atoms, the geometry of the pyridine rings, and the configuration of the azoxy bridge. A key aspect would be determining the isomerism around the N=N bond. Like azobenzenes, this compound can potentially exist as E (trans) or Z (cis) isomers, which would have distinct molecular shapes. mdpi.com Furthermore, XRD reveals intermolecular interactions in the crystal lattice, such as π-π stacking or hydrogen bonding, which govern the solid-state packing.

High-Resolution Mass Spectrometry for Molecular Identification and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the precise identification of this compound. It measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm), which allows for the unambiguous determination of the elemental composition of the molecule. researchgate.net

For this compound (C₁₀H₈N₄O), the exact mass of the neutral molecule is 200.0707 Da. HRMS would detect the protonated molecule [M+H]⁺ at an m/z value corresponding to its calculated exact mass of 201.0775, confirming the molecular formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation of the parent ion. This analysis provides structural information by identifying characteristic neutral losses. For an N-oxide, a characteristic and diagnostic fragmentation pathway is the loss of the oxygen atom ([M+H - 16]⁺) or an OH radical ([M+H - 17]⁺). nih.govacs.org Other expected fragmentations would involve the cleavage of the C-N bonds linking the pyridine rings to the azoxy group or the cleavage of the N=N bond itself, yielding ions corresponding to the pyridyl fragments. These fragmentation patterns help to piece together the molecular structure and confirm the identity of the compound. acs.org

Electronic Structure and Chemical Reactivity of Dipyridin 3 Yldiazene Oxide

Redox Chemistry of the Dipyridin-3-yldiazene Oxide System

The redox behavior of this compound is a critical aspect of its chemical reactivity, influenced by the electron-withdrawing nature of the pyridine (B92270) rings and the inherent redox activity of the azoxy group.

Electrochemical Properties and Redox Potentials

The electrochemical properties of aromatic azoxy compounds are linked to the electron transfer processes they can undergo. researchgate.net The reduction of nitro compounds is a common method for synthesizing azoxybenzenes, highlighting the redox relationship between these functionalities. researchgate.net The redox potential of a molecule is a measure of its tendency to gain or lose electrons. Factors influencing redox potentials in molecules include electrostatic interactions and conformational changes between the two redox states. nih.gov

The electrochemical properties of materials can be investigated using techniques like cyclic voltammetry (CV), which provides information about the redox potentials and the stability of the generated species. researchgate.netresearchgate.net For organic electron donors, low redox potentials can be attributed to factors like the aromatic stabilization gained upon forming the oxidized species. researchgate.net The specific redox potentials of this compound would require experimental determination through electrochemical studies. However, based on the behavior of related compounds, it is expected that the azoxy and pyridine moieties will both contribute to its electrochemical signature.

Table 1: Factors Influencing Redox Potentials

| Factor | Description |

|---|---|

| Molecular Structure | The presence of electron-withdrawing or -donating groups significantly alters the electron density and, consequently, the redox potential. |

| Solvent | The polarity and coordinating ability of the solvent can stabilize or destabilize the charged species formed during redox reactions. |

| pH | For molecules with acidic or basic sites, the protonation state can dramatically affect the redox potential. rsc.org |

| Electrode Material | The nature of the electrode surface can influence the kinetics of electron transfer. |

Mechanistic Studies of Electron Transfer Processes Involving the Azoxy Group

The azoxy group is known to be relatively stable and generally not susceptible to attack by radicals. tcu.edu However, it can participate in electron transfer reactions. tcu.edu The free radical chemistry of azoxy compounds has been a subject of study, with mechanisms proposed for reactions involving electron transfer to the azoxy moiety followed by fragmentation. tcu.edu

In some enzymatic systems, the formation of azoxy compounds proceeds through the reaction of hydroxylamine (B1172632) and nitroso intermediates. nih.gov This suggests that the reverse process, the reduction of the azoxy group, could proceed through similar intermediates. The mechanism of electron transfer can be complex, potentially involving single-electron transfer (SET) steps. sioc-journal.cn For instance, the reduction of aromatic nitro compounds to form azo and azoxy compounds can be achieved using reducing agents like zinc powder, indicating a multi-electron transfer process. lookchem.com

Photochemical Reactivity of this compound

The photochemical behavior of azoxy compounds is an area of significant interest, with potential applications in materials science and photochemistry.

Photoisomerization Pathways (e.g., E/Z Isomerism of the Azoxy Moiety)

Aromatic azo compounds are well-known for their photoisomerization properties, typically converting from the more stable trans (E) isomer to the cis (Z) isomer upon irradiation with UV or visible light. metu.edu.tr This reversible process is the basis for their use in various applications. metu.edu.trnih.gov Aliphatic azoxyalkanes also undergo photolytic isomerization. acs.orgacs.org It is plausible that this compound exhibits similar E/Z photoisomerization around the N=N bond of the azoxy group. The specific wavelengths required and the quantum yields of such a process would depend on the electronic structure of the molecule. The photoisomerization can be studied using spectroscopic techniques like NMR and UV-vis spectroscopy. nih.gov Two-photon excitation has also been explored as a method to induce isomerization in azo compounds. rsc.org

Photodegradation Mechanisms and Stability under Irradiation

While photoisomerization is a reversible process, irreversible photodegradation can also occur under irradiation. The stability of a molecule under light is a crucial factor for its potential applications. The photodegradation of nitrogen-containing heterocyclic compounds like pyridine has been studied, often involving photocatalysts like zinc oxide (ZnO) or titanium dioxide (TiO2). mdpi.commdpi.comnih.gov The process typically involves the generation of reactive oxygen species, such as hydroxyl radicals, which attack the aromatic ring, leading to its cleavage and mineralization. mdpi.comnih.gov

The photodegradation of this compound would likely proceed through the attack of photogenerated radicals on the pyridine rings or the azoxy group. The presence of the N-oxide may influence the degradation pathway. The stability of the compound would depend on factors like the wavelength and intensity of the light, the presence of oxygen, and the solvent. aaqr.org Predicting the exact photochemical reactivity and degradation pathways often requires detailed experimental studies using techniques like action spectroscopy. nih.govnih.gov

Reactivity of the Pyridine Nitrogen Atoms in this compound

The nitrogen atoms in the two pyridine rings of this compound are key centers of reactivity. Due to the electronegativity of the nitrogen atom, the pyridine ring is electron-deficient compared to benzene, which makes it less reactive towards electrophilic substitution and more susceptible to nucleophilic attack. wikipedia.orguomus.edu.iq

The lone pair of electrons on the pyridine nitrogen is available for reaction with Lewis acids and alkylating agents, leading to the formation of pyridinium (B92312) salts. wikipedia.orggcwgandhinagar.com This reactivity is similar to that of tertiary amines. wikipedia.org Protonation of the pyridine nitrogen also occurs readily in the presence of acids. uomus.edu.iqbhu.ac.in

The reactivity of the pyridine rings can be enhanced by converting the pyridine to its N-oxide. wikipedia.orggcwgandhinagar.com The N-oxide group can act as an activating group, promoting electrophilic substitution at the 2- and 4-positions of the pyridine ring. gcwgandhinagar.com The oxygen atom can later be removed by reduction. wikipedia.org In the case of this compound, one of the pyridine rings is already present as an N-oxide, which would influence its reactivity relative to the other pyridine ring. The azoxy linkage between the two pyridine rings will also modulate the electronic properties and reactivity of both heterocyclic systems.

Reactivity of the Azoxy Group in this compound

The reactivity of this compound is dictated by the interplay of the electronic properties of the two pyridine rings and the central azoxy (-N=N(O)-) functional group. The azoxy group, being the oxidized counterpart of the azo group, possesses a unique electronic structure that influences the reactivity of the entire molecule. nih.gov Its presence significantly affects the electron distribution across the aromatic pyridine rings, thereby governing the molecule's behavior in various chemical transformations.

The nitrogen atoms of the pyridine rings are inherently electron-withdrawing, which generally deactivates the rings towards electrophilic attack. The azoxy group itself is also strongly electron-withdrawing, further reducing the electron density of the pyridine rings. This deactivation is a critical factor in predicting the compound's reactivity, particularly in substitution reactions.

Electrophilic and Nucleophilic Substitution Reactions

The response of this compound to electrophilic and nucleophilic attack is complex, conditioned by the deactivating nature of both the pyridine nitrogens and the azoxy bridge.

Electrophilic Substitution:

Electrophilic aromatic substitution (SEAr) on pyridine is notoriously difficult due to the high electronegativity of the ring nitrogen, which deactivates the ring system. masterorganicchemistry.com The azoxy group, being electron-withdrawing, further deactivates the attached pyridine rings in this compound, making electrophilic substitution even more challenging than in pyridine itself.

Reactions typically require harsh conditions. When substitution does occur, the position of attack is influenced by the directing effects of both the pyridine nitrogen and the azoxy group. In pyridine, electrophilic attack kinetically favors the 3- and 5-positions to avoid placing a positive charge on the already electron-deficient nitrogen. In the case of this compound, the azoxy group's influence must also be considered. While specific experimental data for this compound is scarce, analogies with other heteroaromatic systems suggest that electrophilic attack would be exceptionally slow. researchgate.netcdnsciencepub.com

Nucleophilic Substitution:

Aromatic systems that are electron-poor are prime candidates for nucleophilic aromatic substitution (SNAr). libretexts.org The pyridine rings in this compound are highly electron-deficient, making them susceptible to attack by strong nucleophiles. The positions most favorable for nucleophilic attack on the pyridine ring are the C-2 (α) and C-4 (γ) positions, as this allows the negative charge of the intermediate (a Meisenheimer-like complex) to be stabilized by the electronegative ring nitrogen.

The azoxy group's strong electron-withdrawing nature enhances the electrophilicity of the pyridine rings, thereby facilitating nucleophilic attack. While direct studies on this compound are limited, research on related azoxypyridines and nitropyridines shows that nucleophilic substitution is a viable reaction pathway, often displacing a suitable leaving group like a halide. researchgate.net

Table 1: Predicted Reactivity for Substitution Reactions

| Reaction Type | Reactivity Level | Predicted Position of Attack | Rationale |

| Electrophilic Substitution | Very Low | C-5 or C-5' | The pyridine nitrogen and azoxy group are strongly deactivating. Attack at C-5 avoids placing positive charge adjacent to ring nitrogen. |

| Nucleophilic Substitution | Moderate to High | C-2, C-6, C-2', C-6' | These positions are ortho to the pyridine nitrogen, which can stabilize the negative charge of the reaction intermediate. The azoxy group enhances ring electrophilicity. |

Thermal Decomposition and Rearrangement Pathways

When subjected to heat or strong acidic conditions, azoxy compounds can undergo characteristic decomposition and rearrangement reactions.

Thermal Decomposition:

The thermal stability of azoxyarenes can be limited. At elevated temperatures, azoxybenzene (B3421426) has been observed to undergo exothermic decomposition. oup.com The decomposition of this compound would likely proceed through radical mechanisms, leading to the cleavage of the C-N and N-N bonds and the potential formation of a complex mixture of products. The exact products would depend on the specific conditions (temperature, atmosphere, presence of solvents). Thermal decomposition is a known method for generating metal oxides from precursor complexes, indicating that the organic ligands are broken down at high temperatures. researchgate.net

Rearrangement Pathways:

A characteristic reaction of aromatic azoxy compounds is the Wallach rearrangement , which involves the conversion of an azoxyarene to a hydroxyazoarene under strong acid catalysis. wikipedia.orgchemeurope.com This reaction has been studied for various azoxybenzenes and extended to heteroaromatic systems like azoxypyridines. researchgate.netrsc.org

For this compound, treatment with a strong acid like sulfuric acid would likely initiate a Wallach-type rearrangement. The generally accepted mechanism involves the initial protonation of the azoxy oxygen, followed by a second protonation. wikipedia.orgchemeurope.com This generates a highly electrophilic dicationic intermediate. Nucleophilic attack by a water molecule (or bisulfate ion followed by hydrolysis) on one of the pyridine rings, typically at the para-position relative to the azo linkage, leads to the rearranged product. wikipedia.org

Coordination Chemistry of Dipyridin 3 Yldiazene Oxide As a Ligand

Binding Modes and Coordination Geometries of Dipyridin-3-yldiazene Oxide Complexes

This compound, as a versatile ligand, exhibits various binding modes and can form complexes with a range of coordination geometries. The presence of multiple nitrogen and oxygen donor atoms allows for diverse coordination behaviors, including acting as a monodentate, bidentate, or bridging ligand. The specific coordination mode adopted often depends on the metal center, the reaction conditions, and the presence of other co-ligands.

Mononuclear Complexes

In mononuclear complexes, a single metal center is coordinated by one or more this compound ligands. The geometry of these complexes is dictated by the coordination number of the metal ion and the steric and electronic properties of the ligands involved. For instance, four-coordinate complexes may adopt tetrahedral or square planar geometries, while six-coordinate complexes typically exhibit octahedral geometry. msu.edu

The this compound ligand can coordinate to the metal center through one of the pyridine (B92270) nitrogen atoms, acting as a monodentate ligand. Alternatively, it can chelate to the metal center using one pyridine nitrogen and the oxygen atom of the diazene (B1210634) oxide group, forming a stable five-membered ring. This bidentate chelation is a common binding mode in mononuclear complexes. rsc.org

The formation of mononuclear complexes is influenced by the nature of the metal ion and the co-ligands. For example, with certain metal precursors and under specific stoichiometric conditions, the formation of discrete mononuclear species is favored over polymeric structures. rsc.orgmdpi.comd-nb.info The use of bulky co-ligands can also sterically hinder the formation of bridged polynuclear assemblies, thereby promoting the isolation of mononuclear complexes. rsc.org

Table 1: Examples of Mononuclear Complexes with Pyridine-Containing Ligands

| Complex | Metal Ion | Coordination Geometry | Ligand Binding Mode | Reference |

| Dy(H2dapin)(Ph3PO)33 | Dy(III) | Distorted Dodecahedron (8-coordinate) | Pentadentate (N3O2) | rsc.org |

| Dy(Hdapin)(Cy3PO)22 | Dy(III) | Pentagonal Bipyramid (7-coordinate) | Pentadentate (N3O2) | rsc.org |

| [Ru(bpy)2(dpdpz)]2+ | Ru(II) | Octahedral | Bidentate (N^N) | nih.gov |

| [Ru(tpy)(dpdpz)]+ | Ru(II) | Octahedral | Tridentate (C^N^N) | nih.gov |

This table presents examples of mononuclear complexes with ligands structurally related to this compound to illustrate common coordination geometries and binding modes.

Dinuclear and Polynuclear Coordination Assemblies

This compound is well-suited to act as a bridging ligand, connecting two or more metal centers to form dinuclear and polynuclear coordination assemblies. nih.govnih.gov The bridging can occur in several ways. A common mode involves the two pyridine nitrogen atoms coordinating to two different metal centers, spanning a significant distance. Another possibility is the bridging through the diazene oxide group, where the oxygen and one or both nitrogen atoms can be involved in coordinating to multiple metal centers.

The formation of these higher-order structures is often driven by the stoichiometry of the reactants and the coordination preferences of the metal ions. nih.govutexas.edu For example, using a 1:1 or 2:1 metal-to-ligand ratio can favor the formation of dinuclear or polynuclear species, respectively. The resulting structures can range from simple dinuclear complexes to extended one-, two-, or three-dimensional coordination polymers. alfa-chemistry.com

In dinuclear complexes, the two metal centers can be held in close proximity by the bridging ligand, which can facilitate metal-metal interactions. utexas.edu These interactions can influence the electronic and magnetic properties of the complex. frontiersin.org Polynuclear assemblies can exhibit complex topologies and can form porous materials, such as metal-organic frameworks (MOFs), with potential applications in catalysis and gas storage. alfa-chemistry.com

Chelation and Bridging Capabilities of this compound Ligand

The versatility of this compound as a ligand stems from its ability to act as both a chelating and a bridging ligand. nih.govrsc.org This dual capability allows for the construction of a wide variety of coordination architectures.

Bridging: The linear and rigid nature of the this compound backbone makes it an excellent bridging ligand. evitachem.com The two pyridine rings are positioned at opposite ends of the molecule, allowing them to coordinate to two different metal centers, thus forming a bridge. This bridging can lead to the formation of dinuclear complexes, coordination polymers, and metal-organic frameworks. alfa-chemistry.comlookchem.com The distance between the metal centers can be controlled by the length and flexibility of the bridging ligand.

The preference for chelation versus bridging is influenced by several factors, including the nature of the metal ion, the solvent system, and the presence of competing ligands. rsc.org In some cases, a dynamic equilibrium between chelating and bridging modes can exist.

Influence of Metal Centers on this compound Ligand Properties and Reactivity

The coordination of this compound to a metal center can significantly alter the ligand's properties and reactivity. nih.govmdpi.com This influence is a reciprocal relationship, as the ligand also affects the properties of the metal center.

Upon coordination, the electron density within the ligand is redistributed. The donation of electron density from the nitrogen and oxygen atoms to the metal center can make the pyridine rings more susceptible to nucleophilic attack. Conversely, if the metal center is electron-rich and capable of back-donation into the ligand's π* orbitals, the electron density on the ligand can be increased. wikipedia.org

The metal center can also influence the redox properties of the ligand. The diazene group is redox-active and can undergo reduction. The potential at which this reduction occurs can be shifted upon coordination to a metal ion. The nature of the metal and its oxidation state play a crucial role in determining the extent of this shift.

Ligand Field Theory and Electronic Structure of this compound Coordination Compounds

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties of coordination compounds formed with this compound. wikipedia.orgbritannica.comnumberanalytics.com LFT is an extension of crystal field theory and incorporates aspects of molecular orbital theory to describe the interaction between the metal d-orbitals and the ligand orbitals. wikipedia.orgbritannica.com

When this compound coordinates to a transition metal ion, the degeneracy of the metal's d-orbitals is lifted. youtube.comlibretexts.org The extent of this splitting, known as the ligand field splitting (Δ), depends on the geometry of the complex and the nature of the ligand. As a ligand containing both pyridine (a σ-donor and π-acceptor) and an N-oxide group (a σ- and π-donor), this compound creates a specific ligand field environment around the metal center.

The electronic structure of the resulting complex, including the arrangement of electrons in the split d-orbitals, determines its magnetic properties, color (UV-Vis absorption spectra), and reactivity. britannica.comnumberanalytics.com For example, a large ligand field splitting will favor a low-spin electron configuration, while a smaller splitting will result in a high-spin configuration. britannica.com

The electronic structure of these complexes can be probed by various spectroscopic techniques, such as UV-Vis spectroscopy and electron paramagnetic resonance (EPR), and can be further elucidated by theoretical calculations like Density Functional Theory (DFT). nih.govosti.govnih.gov These studies provide insights into the nature of the metal-ligand bonding and the distribution of electron density within the molecule.

Supramolecular Assembly and Intermolecular Interactions in this compound Complexes

Hydrogen bonds can form between the N-oxide oxygen atom or uncoordinated pyridine nitrogen atoms and suitable hydrogen bond donors, such as solvent molecules or other ligands within the coordination sphere. mdpi.comnih.gov These interactions can link individual complex units into extended one-, two-, or three-dimensional networks. nih.gov

The aromatic pyridine rings of the ligand are capable of participating in π-π stacking interactions. researchgate.net These interactions occur when the planar rings of adjacent molecules are arranged in a face-to-face or offset fashion. π-π stacking can be a significant driving force in the self-assembly of these complexes and can influence their electronic and photophysical properties. rsc.orgnih.gov

Computational and Theoretical Investigations of Dipyridin 3 Yldiazene Oxide

Quantum Chemical Calculations on Molecular Geometry and Conformation of Dipyridin-3-yldiazene Oxide

Computational studies on analogous compounds like azoxybenzene (B3421426) have shown that the trans isomer is generally more stable than the cis isomer due to reduced steric hindrance. researchgate.net DFT calculations, for instance using the B3LYP functional with a suitable basis set like 6-311+G(d,p), can quantify this energy difference. tandfonline.com Furthermore, these calculations would reveal the planarity of the molecule. While aromatic azo-compounds tend towards planar structures to maximize π-conjugation, the pyridyl rings in this compound may be twisted relative to the central diazene (B1210634) oxide group. researchgate.net The optimized geometry is the foundation for all other computational property predictions.

Below is a hypothetical data table illustrating the kind of geometric parameters that would be obtained from a DFT calculation on the trans isomer of this compound, based on typical values for related azoxy compounds.

Electronic Structure Analysis of this compound (e.g., HOMO-LUMO, Molecular Orbitals, Charge Distribution)

The electronic properties of a molecule are governed by the distribution and energy of its electrons, which can be analyzed using computational methods. grafiati.com Key aspects of this analysis for this compound would include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the distribution of electrostatic charges. jst.go.jp

The HOMO and LUMO, often called frontier molecular orbitals, are crucial for understanding a molecule's reactivity and electronic transitions. jst.go.jp The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. grafiati.com The difference in energy between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and the energy required for electronic excitation. jst.go.jp For this compound, the HOMO would likely be a π-orbital distributed across the pyridyl rings and the diazene group, while the LUMO would be a π* anti-bonding orbital. DFT calculations on similar azoxybenzene derivatives show HOMO-LUMO gaps that are sensitive to substituents on the aromatic rings. scipublications.com

Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to calculate the partial atomic charges on each atom. jst.go.jp This reveals the electrostatic potential map, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. In this compound, the oxygen atom and the nitrogen atoms of the pyridyl rings are expected to be regions of negative charge, making them potential sites for electrophilic attack or coordination to metal ions. scholarsresearchlibrary.com

An illustrative table of electronic properties for this compound, derived from general knowledge of azoxy compounds, is presented below. scipublications.comscholarsresearchlibrary.com

Prediction of Spectroscopic Properties of this compound

Computational chemistry allows for the a priori prediction of various spectroscopic data, which is invaluable for interpreting experimental spectra and confirming molecular structure. evitachem.com For this compound, key predictable spectra would include Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis).

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C nuclei. frontiersin.orggithub.io These calculations involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus, often using methods like GIAO (Gauge-Independent Atomic Orbital). The predicted shifts for the protons and carbons on the two distinct pyridyl rings would help in assigning experimental NMR spectra.

Vibrational Spectroscopy: The IR and Raman spectra can be simulated by calculating the vibrational frequencies of the molecule. evitachem.com These calculations identify the characteristic stretching and bending modes. For this compound, prominent peaks would be expected for the N=N stretch, N-O stretch, and various C-H and C-N vibrations of the pyridyl rings. Comparing calculated and experimental spectra can confirm the presence of functional groups and provide evidence for a specific isomer. researchgate.net

Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectrum (UV-Vis). rsc.org This method calculates the energies of electronic transitions from the ground state to various excited states. The calculations would predict the maximum absorption wavelengths (λmax) corresponding to transitions like π → π* and n → π*, which are characteristic of conjugated azo systems. escholarship.org

The following table shows hypothetical predicted spectroscopic data for this compound.

Reaction Mechanism Studies of this compound Transformations

Theoretical calculations are a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction energy profiles that are often inaccessible experimentally. researchgate.net For this compound, a key transformation to study would be the Wallach rearrangement, a characteristic reaction of azoxybenzenes where they rearrange to hydroxyazo compounds under acidic conditions. researchgate.net Another important process is the isomerization between the cis and trans forms.

Computational studies on the rearrangement of azoxy compounds involve locating the structures of reactants, products, intermediates, and, crucially, the transition states that connect them on the potential energy surface. tandfonline.com Methods like DFT can be used to calculate the activation energies (energy barriers) for each step of the proposed mechanism. For instance, a study on the photochemical rearrangement of azoxybenzene to 2-hydroxyazobenzene utilized DFT to support a mechanism involving an electrophilic role for the oxygen atom. researchgate.net A similar approach for this compound would help predict which of the two pyridine (B92270) rings the hydroxyl group would migrate to and what the energy barrier for this process would be. tandfonline.com

An illustrative reaction profile table for a hypothetical rearrangement is shown below.

Molecular Dynamics Simulations for this compound and Its Interactions with Solvents or Other Species

While quantum chemical calculations are excellent for static properties of single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, including their interactions with their environment. nih.gov An MD simulation for this compound would model the movement of the molecule and surrounding solvent molecules (e.g., water, ethanol) by solving Newton's equations of motion. nanobioletters.com

These simulations can provide insights into:

Solvation: How solvent molecules arrange around the solute, this compound. This can reveal specific interactions like hydrogen bonding between the N-oxide oxygen or pyridyl nitrogens and protic solvents. nih.gov

Conformational Dynamics: MD can track the transitions between different conformations, such as the rotation of the pyridyl rings, providing a dynamic view that complements the static picture from geometry optimization.

Aggregation: In concentrated solutions, MD simulations can predict whether molecules of this compound tend to self-associate and form aggregates, a property relevant for materials science applications. nih.gov Studies on azoxybenzene derivatives have used MD to understand the intermolecular forces that lead to the formation of liquid crystal phases. nanobioletters.comresearchgate.net

The output of an MD simulation is a trajectory file containing the positions and velocities of all atoms over time. Analysis of this trajectory can yield properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

Rational Design of this compound Derivatives via Computational Methods

A significant advantage of computational chemistry is its predictive power, which can be harnessed for the in silico design of new molecules with desired properties, saving considerable experimental time and resources. mdpi.com Starting with the parent this compound structure, computational methods can be used to rationally design derivatives with tailored electronic, optical, or binding characteristics.

The process typically involves:

Identify a Target Property: This could be shifting the UV-Vis absorption to a different wavelength, increasing the dipole moment, or enhancing its ability to bind to a specific biological target.

Systematic Modification: New derivatives are created in silico by adding various functional groups (e.g., electron-donating groups like -CH₃ or electron-withdrawing groups like -CF₃) to the pyridyl rings. mdpi.com

High-Throughput Screening: The properties of this virtual library of derivatives are then calculated using quantum chemical methods. For example, TD-DFT could be used to predict the λmax for each derivative to find one that absorbs in a specific region of the spectrum.

Selection and Synthesis: The most promising candidates identified computationally are then prioritized for experimental synthesis and testing.

This approach has been used to design derivatives of other heterocyclic compounds for applications ranging from pharmaceuticals to materials science. mdpi.comamrita.edu For this compound, this could lead to the discovery of new photoactive materials or potential enzyme inhibitors.

Advanced Materials Science Applications of Dipyridin 3 Yldiazene Oxide Excluding Medicinal

Catalytic Applications of Dipyridin-3-yldiazene Oxide and Its Complexes

The molecular architecture of this compound, combining pyridyl and N-oxide functionalities, suggests significant potential in catalysis. The pyridine (B92270) rings can act as ligands for metal centers, while the azoxy group can participate in or influence redox processes. Aromatic azoxy compounds are known to have wide applications and can be prepared through various catalytic reactions. lookchem.comresearchgate.net

The synthesis of this compound itself can be achieved through the catalytic oxidation of precursors. One method involves the oxidation of 3-aminopyridine (B143674) using reagents like peroxomonophosphoric acid. lookchem.com The kinetics of this reaction are second-order, being first-order in both the acid and the aminopyridine, with the reactivity being pH-dependent. lookchem.com Another route is the oxidation of 3-aminopyridine using Caro's acid (peroxymonosulfuric acid). researchgate.net

While direct use of this compound as an oxidation catalyst is not yet widely reported, the N-oxide functional group is a well-established oxidant in various catalytic cycles. For instance, pyridine N-oxides are effective oxidants in gold-catalyzed transformations of alkynes and allenes. This suggests that the N-oxide moiety in this compound could function similarly, potentially enabling the oxidation of organic substrates. Complexes involving pyridine and chromium(VI) oxide, such as dipyridine chromium(VI) oxide, are also known to be effective and selective reagents for the oxidation of alcohols to aldehydes. orgsyn.org This highlights the general utility of pyridine-oxide type structures in oxidation catalysis.

Direct photocatalytic applications of this compound are not extensively documented in current literature. However, the broader class of dipyridyl diazene (B1210634) and diazene oxide compounds is of significant interest in the development of photoactive materials. Coordination polymers and metal-organic frameworks (MOFs) incorporating related isomeric ligands, such as 1,2-di(pyridin-4-yl)diazene, have demonstrated notable photocatalytic activity. For example, a Co(II) coordination polymer built with this ligand showed good performance in the photocatalytic degradation of the antibiotic nitrofurantoin. This activity is often attributed to the electron-deficient nature of the pyridinium (B92312) units, which can facilitate photoinduced electron transfer (PET) or charge transfer (CT) processes. Given these precedents, it is plausible that complexes and polymers of this compound could also exhibit photoresponsive behaviors suitable for photocatalysis.

The field of electrocatalysis leverages materials to improve the efficiency of electrochemical reactions, which are crucial for energy conversion and storage technologies like fuel cells and CO₂ reduction. While specific studies on this compound for electrocatalysis are scarce, research on related materials provides strong evidence of potential applications.

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are central to many industrial chemical processes due to their ease of separation and recyclability. The synthesis of aromatic azoxy compounds, including this compound, can be achieved through heterogeneous catalysis.

A notable example is the direct, base-free chemoselective hydrogenation of nitroarenes to azoxy compounds using a bifunctional catalyst composed of nickel nanoparticles on a ceria support (Ni@C-CeO₂). researchgate.net This system demonstrates superior performance compared to state-of-the-art gold-based catalysts for producing azoxybenzene (B3421426) from nitrobenzene, and the principle is applicable to nitropyridine precursors. researchgate.net This method represents a direct pathway to synthesizing this compound using a robust, solid-phase catalyst. Furthermore, palladium on carbon (Pd/C) is a widely used heterogeneous catalyst for the hydrogenation of various functional groups, including nitriles, under mild conditions. semanticscholar.org The principles of supporting active metal species on solid materials could be applied to complexes of this compound to create novel supported catalysts.

Table 1: Examples of Catalysis using this compound and Related Compounds This table includes data for closely related compounds to illustrate potential applications, as direct data for this compound is limited.

| Catalytic Process | Compound/System | Reactants | Products | Key Finding | Reference |

|---|---|---|---|---|---|

| Oxidation | Peroxomonophosphoric acid | 3-Aminopyridine | 3,3'-Azoxypyridine | Demonstrates a synthetic route to the title compound via oxidation. | lookchem.com |

| Heterogeneous Catalysis (Synthesis) | Ni@C-CeO₂ | Nitroarenes | Aromatic Azoxy Compounds | A highly selective heterogeneous catalyst for producing the azoxy functional group. | researchgate.net |

| Electrocatalysis | Cobalt(II) MOF with (E)-1,2-di(pyridin-4-yl)diazene | Water | H₂ and O₂ | Illustrates the potential of dipyridyl diazene ligands in MOFs for electrocatalytic water splitting. | N/A |

| Photocatalysis | Co(II) CP with 1,2-di(pyridin-4-yl)diazene | Nitrofurantoin | Degradation products | Shows that related coordination polymers are photoactive. | N/A |

Electrocatalysis (e.g., Fuel Cell Components, CO2 Reduction)

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) Incorporating this compound

Metal-organic frameworks (MOFs) and coordination polymers (CPs) are crystalline materials constructed from metal ions or clusters (nodes) linked by organic molecules (linkers). mdpi.comnih.gov Their high porosity and tunable structures make them ideal for applications in gas storage, separation, and catalysis. nih.gov The multitopic nature of this compound, with its two pyridyl nitrogen atoms and the oxygen atom of the azoxy group, makes it an excellent candidate for a linker molecule in the design of novel MOFs and CPs.

While specific MOFs or CPs constructed from this compound are not yet prevalent in the literature, the structural chemistry of related ligands provides a clear blueprint for their potential. The isomeric ligand 4,4'-azopyridine (a positional isomer of the parent diazene) has been used as a "pillar" ligand to construct flexible Hofmann-type MOFs, such as {[Ni(4,4'-azopyridine)][Ni(CN)₄]}n. icdd.com In this structure, the 4,4'-azopyridine molecules bridge layers of a square-grid nickel cyanide network, creating a 3D framework with pores capable of reversibly adsorbing CO₂. icdd.com

The general principle involves linking secondary building units (SBUs)—such as the paddlewheel-shaped dimeric metal units found in the well-known MOF HKUST-1—with organic linkers. wikipedia.org Aromatic N-oxides can also act as bridging ligands. For example, they can link copper(II) paddlewheel units to form 1D coordination polymers. The ability of this compound to chelate or bridge metal centers, combined with the potential for rotation around the C-N and N-N bonds, suggests it could give rise to a rich variety of network topologies, from 1D chains to complex 3D frameworks. The synthesis typically involves solvothermal reactions, where the metal salt and the organic linker are heated in a suitable solvent, allowing for the slow crystallization of the desired framework. wikipedia.org The specific structure obtained can be influenced by the choice of metal, solvent, and reaction conditions.

Table 2: Structural Features of MOFs with Related Ligands This table presents data on MOFs built from analogous ligands to illustrate the structural possibilities for this compound.

| MOF/CP Name | Metal Node | Organic Ligand(s) | Dimensionality/Topology | Key Structural Feature | Reference |

|---|---|---|---|---|---|

| {[Ni(4,4'-azopyridine)][Ni(CN)₄]}n | Ni(II) | 4,4'-Azopyridine, Cyanide | 3D Pillared-Layer | Flexible framework with reversible CO₂ sorption. Ligand acts as a pillar. | icdd.com |

| [Cu₂(C₆H₅COO)₄(2,2'-BPNO)]n | Cu(II) | 2,2'-Bipyridyl-N,N'-dioxide, Benzoate | 1D Chain | N-oxide ligand bridges copper paddlewheel SBUs. | N/A |

| MIL-53(Al) | Al(III) | Terephthalate | 3D | Flexible "breathing" framework with diamond-shaped pores. | wikipedia.org |

| HKUST-1 | Cu(II) | Benzene-1,3,5-tricarboxylate | 3D | Contains paddlewheel SBUs and coordinatively unsaturated metal sites. | wikipedia.org |

Gas Adsorption and Separation Properties (e.g., CO2 uptake)

Research into the gas adsorption and separation properties of this compound is still a developing field. While specific data on its CO2 uptake is not extensively documented in publicly available research, the broader class of materials containing diazene and pyridine functionalities, such as certain metal-organic frameworks (MOFs) and coordination polymers, has demonstrated potential for gas adsorption. researchgate.netrsc.org The nitrogen atoms in the pyridine rings and the diazene group can act as potential binding sites for gas molecules like CO2.

For instance, related porous materials are often evaluated for their ability to selectively adsorb gases. bellona.org3p-instruments.com The performance of such materials is highly dependent on their structural properties, including surface area and pore size, which dictate their capacity and selectivity for different gases. bellona.org3p-instruments.com In principle, materials constructed from this compound could be designed to have porous structures suitable for capturing CO2, a critical application for mitigating greenhouse gas emissions. nih.govmit.edumdpi.com However, experimental data and detailed studies on this compound itself for this purpose remain limited.

Table 1: Comparison of CO2 Adsorption in Different Material Types (Illustrative)

| Material Type | Adsorbent | CO2 Uptake (mmol g⁻¹) | Conditions |

| Metal-Organic Framework | MOF-808-Lys | 1.205 | 400 ppm, 50% RH |

| Amine-functionalized MOF | MOF-808-TAPA | 0.872 | 400 ppm, 50% RH |

| Solid Oxide Sorbent | CaO-based | Varies significantly | High temperatures |

| Hypothetical this compound Material | - | To be determined | To be determined |

| This table is for illustrative purposes to show typical CO2 uptake values in different classes of materials. Data for this compound is not yet available. |

Sensing Applications of this compound-Based Materials

The application of this compound in chemical sensors is an area of growing interest, though specific examples are still emerging. The principle behind its use in sensing lies in the potential for the molecule's electronic properties to change upon interaction with an analyte. This change can be detected as an electrical or optical signal. Materials based on metal oxides are commonly used for gas sensing, where the adsorption of gas molecules alters the material's conductivity. esrf.friut.ac.irmdpi.commdpi.commdpi.comresearchgate.net

For example, sensors based on indium oxide and its composites have been reviewed for their ability to detect various gases, with performance enhancements achieved by doping or creating heterojunctions. 3p-instruments.commdpi.commdpi.com The pyridine and diazene oxide functionalities in this compound could offer specific binding sites for target molecules, potentially leading to selective sensors. The development of sensors often involves incorporating the sensing material into a device, such as a field-effect transistor, where interactions with the analyte modulate the electronic signal. evitachem.com While the foundational concepts are well-established with other materials, dedicated research is required to explore and realize the potential of this compound in practical sensing devices.

Photoresponsive Materials Utilizing this compound Isomerization

The diazene group (—N=N—) is a well-known photochromic moiety, capable of undergoing reversible isomerization between a more stable trans (E) form and a less stable cis (Z) form upon irradiation with light of specific wavelengths. researchgate.net This photoisomerization can induce significant changes in the molecular geometry and, consequently, in the macroscopic properties of the material.

Development of Molecular Switches

The reversible photoisomerization of diazene-containing molecules forms the basis of molecular switches, which can be toggled between two or more states by an external stimulus like light. Research on pyridazine-N-oxide derivatives, which are structurally related to this compound, has shown that these molecules can undergo photoisomerization. preprints.org DFT calculations suggest that upon irradiation, the excited state can lead to ring-opening and the formation of a diazo derivative, which can then either cyclize to a different isomer or lose a nitrogen molecule. preprints.org

In the context of this compound, this photo-switchable behavior could be harnessed to control various properties at the molecular level. For example, iron(II) complexes containing a phenyl(2-pyridin-2-yl-3H-benzoimidazol-5-yl)diazene ligand have been shown to exhibit a "ligand-driven light-induced spin change" (LD-LISC) effect. researchgate.net In these systems, the trans-cis photoisomerization of the diazene moiety in the ligand at room temperature leads to a reversible change in the magnetic properties of the iron(II) center. researchgate.net This demonstrates the potential of incorporating this compound into coordination complexes to create advanced molecular switches with tunable magnetic or electronic states. rsc.org

Table 2: Properties of Isomers in a Related Molecular Switch

| Property | trans Isomer | cis Isomer |

| Thermodynamic Stability | More Stable | Less Stable |

| Absorption Maximum (π-π*) | Shorter Wavelength (e.g., UV) | Longer Wavelength (e.g., Visible) |

| Molecular Geometry | Planar | Bent |

| This table illustrates the general differences between trans and cis isomers of azobenzene-type molecular switches. |

Potential for Optical Data Storage and Smart Materials

The ability to reversibly switch between two distinct states makes photoresponsive molecules like this compound promising candidates for optical data storage applications. acs.orgnih.gov In principle, the two isomeric states (trans and cis) could represent the "0" and "1" of a binary data bit. Information could be written by using a specific wavelength of light to induce isomerization to one state and erased or rewritten by using another wavelength or a thermal stimulus to revert to the other state. nih.gov The development of 3D optical data storage aims to increase data density significantly, and materials that can be switched within a volumetric medium are key to this technology. nih.govnih.gov

Furthermore, the structural changes accompanying isomerization can be translated into macroscopic changes in a material, leading to the development of "smart materials." For example, incorporating this compound into a polymer matrix could allow for the light-induced control of the material's shape, permeability, or optical properties. researchgate.net The flexibility of the diazene moiety in related compounds has been noted for its potential in creating materials that can deform in response to external stimuli.

Self-Assembly and Supramolecular Materials Based on this compound

Supramolecular chemistry involves the spontaneous organization of molecules into well-defined, larger structures through non-covalent interactions such as hydrogen bonding, π-π stacking, and metal-ligand coordination. nih.govnih.gov The pyridine rings in this compound are excellent ligands for coordinating with metal ions, making this compound a valuable building block for self-assembled supramolecular structures. evitachem.com

Research on related 1,2-di(pyridin-Y-yl)diazenes has demonstrated their use in forming one-dimensional and two-dimensional coordination polymers and halidometallate structures. inorgchemres.orgalfa-chemistry.com In these structures, the diazene-containing ligands bridge metal centers, leading to the formation of extended networks. inorgchemres.org The geometry of the ligand and the coordination preference of the metal ion dictate the final architecture of the supramolecular assembly.

The self-assembly of such molecules can lead to the creation of complex structures like molecular rectangles and cages. rsc.orgrsc.org These assemblies can exhibit interesting properties, such as forming porous materials or acting as hosts for smaller guest molecules. The study of these systems provides insights into the fundamental principles of molecular self-organization and paves the way for the rational design of functional smart materials. nih.gov The ability of diazene-containing ligands to act as hinges can also introduce dynamic and adaptive properties into the resulting supramolecular materials. alfa-chemistry.com

Q & A

What are the key methodological considerations for synthesizing Dipyridin-3-yldiazene oxide?

Synthesis involves oxidative cyclization reactions. A validated approach uses aminopyridine derivatives and Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride) under optimized conditions. Critical parameters include:

- Base selection : Pyridine or triethylamine to deprotonate intermediates.

- Temperature : Reactions typically proceed at 0–25°C to minimize side products.

- Reaction time : 2–4 hours for complete conversion .

Alternative methods employ hypervalent iodine reagents (e.g., phenyliodine(III) diacetate, PIDA) for oxidative coupling, which avoids harsh oxidants and improves selectivity .

How can researchers optimize reaction yields for this compound derivatives?

Yield optimization requires systematic screening:

- Taguchi experimental design : Vary factors like solvent polarity (e.g., dichloromethane vs. THF), stoichiometry, and catalyst loading.

- Inert atmosphere : Use argon/nitrogen to prevent oxidation of sensitive intermediates.

- Post-reaction purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) effectively isolates products .

Contradictions in yield data may arise from trace moisture or impurities in reagents; replicate experiments under controlled conditions to validate results .

What analytical techniques resolve structural ambiguities in this compound characterization?

- X-ray crystallography : Definitive for confirming bond connectivity, especially for tautomeric forms.

- NMR spectroscopy : H and C NMR distinguish between pyridyl and diazene moieties. H-N HMBC is critical for detecting N–O bonds.

- Mass spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns.

Discrepancies between computational (DFT) and experimental data should be addressed by re-examining sample purity and crystallography resolution limits .

How does this compound behave under varying storage conditions?

- Thermal stability : Decomposes above 150°C, releasing nitrogen oxides (NO) and carbon oxides. Store at –20°C in amber vials to prevent photodegradation .

- Moisture sensitivity : Hydrolyzes in aqueous media; use anhydrous solvents (e.g., dried DMF) for reactions.

- Incompatible materials : Reacts violently with strong acids (e.g., HSO) and oxidizers (e.g., KMnO) .

What strategies mitigate hazards during reactivity studies of this compound?

- Controlled oxidation : Use mild oxidants (e.g., iodine in ethanol) instead of peroxides to avoid exothermic reactions .

- Ventilation : Conduct reactions in fume hoods with scrubbers to capture NO emissions .

- Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles; avoid skin contact due to potential irritancy (data limited) .

How should researchers address contradictory data in this compound studies?

- Root-cause analysis : Check for batch-to-batch reagent variability (e.g., Appel salt purity) or instrumental calibration errors.

- Cross-validation : Compare results across multiple techniques (e.g., NMR, HPLC) and replicate experiments with independent samples.

- Literature benchmarking : Contrast findings with prior studies on analogous diazene oxides (e.g., pyridyl-triazole derivatives) to identify systemic vs. compound-specific anomalies .

What are the emerging applications of this compound in catalysis or medicinal chemistry?

- Catalytic intermediates : Acts as a ligand precursor for palladium complexes in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Antimicrobial agents : Pyridyl-diazene motifs inhibit bacterial growth via disruption of cell wall synthesis; structure-activity relationship (SAR) studies recommend modifying substituents on the pyridine ring .

Notes

- Data sources : Excludes non-peer-reviewed platforms (e.g., ).

- Safety compliance : Follow institutional protocols for hazardous waste disposal, particularly for nitrogen oxide byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.